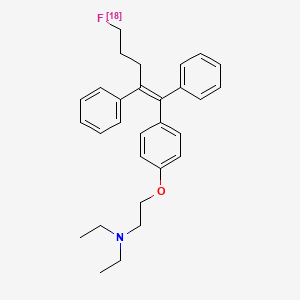

Fluoromethyl-N,N-diethyltamoxifen, F-18

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

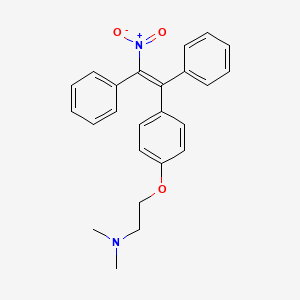

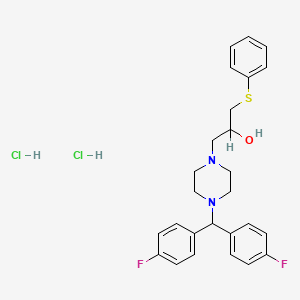

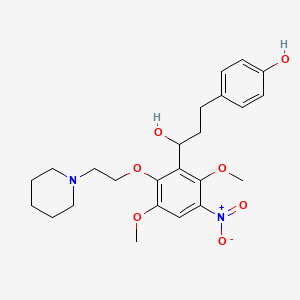

Fluoromethyl-N,N-diethyltamoxifen, F-18, is a fluorinated analogue of tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound is particularly significant in the field of medical imaging, especially for positron emission tomography (PET) imaging of estrogen receptor-positive breast tumors . The fluorine-18 isotope is a positron emitter, making it useful for diagnostic imaging.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

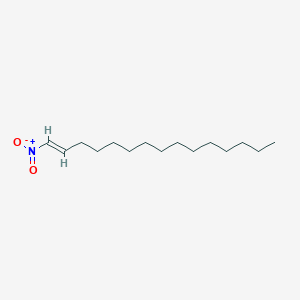

One common method includes the use of nucleophilic substitution reactions where a fluorine atom is introduced into the tamoxifen molecule . The reaction typically involves the use of reagents such as potassium fluoride (KF) and a suitable solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Industrial Production Methods

Industrial production of Fluoromethyl-N,N-diethyltamoxifen, F-18, often employs automated synthesis modules to ensure high yield and purity. These modules use solid-phase extraction techniques and are designed to operate under good manufacturing practice (GMP) standards . The automation helps in maintaining consistent quality and reduces the risk of radiation exposure to personnel.

Analyse Des Réactions Chimiques

Types of Reactions

Fluoromethyl-N,N-diethyltamoxifen, F-18, undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .

Applications De Recherche Scientifique

Fluoromethyl-N,N-diethyltamoxifen, F-18, has several scientific research applications:

Chemistry: Used as a radiolabeled compound for studying reaction mechanisms and kinetics.

Biology: Helps in understanding the interaction of estrogen receptors with various ligands.

Medicine: Primarily used in PET imaging to diagnose and monitor estrogen receptor-positive breast tumors.

Industry: Utilized in the development of new diagnostic tools and imaging agents.

Mécanisme D'action

Fluoromethyl-N,N-diethyltamoxifen, F-18, exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα). This binding inhibits the proliferation of estrogen receptor-positive breast cancer cells by blocking the estrogen signaling pathway . The fluorine-18 isotope allows for the visualization of these interactions using PET imaging, providing valuable insights into the distribution and density of estrogen receptors in tumors .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluorotamoxifen: Another fluorinated analogue of tamoxifen with similar binding affinities to estrogen receptors.

Iodomethyl-N,N-diethyltamoxifen: An iodine-containing analogue with higher binding affinity compared to Fluoromethyl-N,N-diethyltamoxifen.

Uniqueness

Fluoromethyl-N,N-diethyltamoxifen, F-18, is unique due to its use of the fluorine-18 isotope, which is ideal for PET imaging. This makes it particularly valuable for non-invasive diagnostic imaging of breast tumors, providing high-resolution images and aiding in the early detection and monitoring of cancer .

Propriétés

Numéro CAS |

143554-40-9 |

|---|---|

Formule moléculaire |

C29H34FNO |

Poids moléculaire |

430.6 g/mol |

Nom IUPAC |

N,N-diethyl-2-[4-[(Z)-5-(18F)fluoranyl-1,2-diphenylpent-1-enyl]phenoxy]ethanamine |

InChI |

InChI=1S/C29H34FNO/c1-3-31(4-2)22-23-32-27-19-17-26(18-20-27)29(25-14-9-6-10-15-25)28(16-11-21-30)24-12-7-5-8-13-24/h5-10,12-15,17-20H,3-4,11,16,21-23H2,1-2H3/b29-28-/i30-1 |

Clé InChI |

OQKDZUODTBKRRW-KLZOAXTOSA-N |

SMILES isomérique |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/CCC[18F])\C2=CC=CC=C2)/C3=CC=CC=C3 |

SMILES canonique |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(CCCF)C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)